molecular formula C12H13N3O2 B13315225 Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13315225
M. Wt: 231.25 g/mol
InChI Key: XAIFXXMHKVBLKE-UHFFFAOYSA-N
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Description

Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole-derived organic compound characterized by a benzyl ester group at the 5-position, a methyl group at the 1-position, and an amino substituent at the 3-position of the pyrazole ring. The amino group enhances hydrogen-bonding capacity, which may influence both crystallinity and biological interactions, while the benzyl ester contributes to lipophilicity, affecting solubility and membrane permeability .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

benzyl 5-amino-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-15-10(7-11(13)14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,13,14)

InChI Key

XAIFXXMHKVBLKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Pyrazole Ring

A substituted 1,3-diketone (e.g., ethyl 3-oxobutanoate) reacts with benzyl hydrazine in ethanol under reflux (78–80°C, 6–8 hours). The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization.
Reaction Conditions :

  • Solvent: Ethanol (EtOH) or tetrahydrofuran (THF)
  • Catalyst: None required for simple cyclizations
  • Yield: 60–75% (crude)

Step 2: Methylation at N-1

The intermediate pyrazole is methylated using methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate, K₂CO₃) in dimethylformamide (DMF) at 60°C for 4 hours.
Key Parameters :

  • Molar ratio: 1.2 equivalents CH₃I per pyrazole
  • Workup: Filtration and washing with ice-cold water
  • Yield: 85–90%

Step 3: Introduction of the Benzyl Ester Group

The carboxylic acid intermediate (formed via hydrolysis of the ethyl ester) is esterified with benzyl alcohol using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Optimization :

  • Temperature: 0°C → room temperature (RT), 12 hours
  • Yield: 70–80%

Regioselective Amination Strategies

The 3-amino group is introduced via nitration followed by reduction or direct substitution:

Method A: Nitration/Reduction

  • Nitration : Treat 1-methyl-1H-pyrazole-5-carboxylate with fuming HNO₃/H₂SO₄ at 0°C.
    • Regioselectivity: Nitration occurs preferentially at the 3-position due to electronic effects.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C, 1 atm) in ethanol reduces the nitro group to amine.
    • Yield: 65–75% overall

Method B: Direct Amination

Using a Buchwald-Hartwig coupling, a palladium catalyst (e.g., Pd(OAc)₂) introduces the amino group via reaction with benzophenone imine, followed by acidic hydrolysis.
Conditions :

  • Ligand: Xantphos
  • Solvent: Toluene, 100°C, 24 hours
  • Yield: 50–60%

One-Pot Synthesis from Prefunctionalized Fragments

A streamlined approach combines cyclocondensation and functionalization in a single pot:

  • Reactants :
    • Ethyl 4-chloroacetoacetate
    • Benzyl hydrazine hydrochloride
    • Methylamine (CH₃NH₂)
  • Conditions :
    • Solvent: Methanol (MeOH)
    • Temperature: Reflux (65°C, 8 hours)
  • Mechanism :
    • Hydrazine forms the pyrazole ring, while methylamine substitutes the chloride at position 3.
    • Ester interchange with benzyl alcohol occurs in situ.
  • Yield : 55–65%

Comparative Analysis of Methods

Method Key Advantages Limitations Yield (%) Purity (HPLC)
Cyclocondensation High regioselectivity, scalable Multi-step, moderate yields 70–80 ≥98%
Nitration/Reduction Reliable for amino group introduction Requires harsh nitration conditions 65–75 ≥95%
One-Pot Synthesis Reduced purification steps Lower yield due to competing reactions 55–65 ≥90%

Critical Parameters for Industrial Scaling

  • Solvent Choice : Ethanol and THF are preferred for cyclocondensation due to low toxicity and ease of removal.
  • Catalyst Efficiency : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve amination yields but increase costs.
  • Purification : Recrystallization from heptane/ethyl acetate (3:1) enhances purity to >99% (melting point: 112–114°C).

Mechanistic Insights

  • Cyclocondensation : Proceeds via a six-membered transition state, favoring attack at the more electrophilic carbonyl carbon.
  • Methylation : SN2 mechanism at the pyrazole nitrogen, facilitated by polar aprotic solvents (e.g., DMF).

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Pyrazole Carboxylates

Compound Name Substituents (Positions) Ester Group Molecular Weight Notable Features
Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate 3-NH₂, 1-CH₃, 5-COOBn Benzyl (Bn) ~260.28* Amino group enhances H-bonding
Ethyl 1-(2-hydroxy-3-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate 3-aryl, 1-(hydroxy-aroylpropyl) Ethyl ~350–400* Aryl groups enhance bioactivity
Ethyl 5-(hydroxymethyl)pyrazole-3-carboxylate 5-CH₂OH, 3-COOEt Ethyl 170.17 Hydroxymethyl improves hydrophilicity
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate 5-pyridinyl, 3-COOMe Methyl 217.22 Pyridinyl group aids π-π stacking

*Calculated based on molecular formulas.

Key Observations:

Ethyl and methyl esters (e.g., in and ) are more hydrolytically stable under physiological conditions than benzyl esters, which may undergo enzymatic cleavage .

Substituent Effects: The 3-amino group in the target compound facilitates hydrogen bonding, critical for crystal packing (as seen in Etter’s graph-set analysis ) and receptor binding in biological systems. Compounds with 5-aryl or pyridinyl groups (e.g., ) exhibit enhanced π-π interactions, influencing both solid-state packing and target affinity in drug design .

Biological Activity :

  • Ethyl pyrazole carboxylates with hydroxy-aroylpropyl chains (e.g., ) demonstrate antimicrobial and cytotoxic activities, attributed to their ability to disrupt membrane integrity or enzyme function .
  • The absence of polar groups (e.g., hydroxymethyl in ) in the target compound may limit its solubility but improve lipid bilayer permeability .

Crystallographic and Hydrogen-Bonding Behavior

The target compound’s amino and ester groups likely form robust hydrogen-bonding networks. Bernstein et al. note that such interactions dictate molecular aggregation and crystal stability . For instance:

  • N–H···O Bonds: The 3-amino group can act as a donor to carbonyl oxygen atoms, creating cyclic motifs (e.g., $ R_2^2(8) $ graphs) common in pyrazole derivatives .
  • C=O···H–C Interactions : The benzyl ester’s carbonyl may engage in weaker interactions with adjacent methyl or aromatic protons, influencing melting points and solubility .

In contrast, methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate lacks an amino group, relying instead on pyridinyl N-atoms for intermolecular interactions, which may reduce crystalline stability compared to the target compound.

Biological Activity

Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits notable anti-inflammatory, antimicrobial, and anticancer properties. Its biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes.

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play essential roles in cell signaling pathways. This inhibition can lead to:
    • Suppression of cell proliferation.
    • Induction of apoptosis in cancer cells.
  • Receptor Modulation : this compound can bind to various receptors, altering their function and contributing to its therapeutic effects.

Anticancer Activity

Recent studies indicate that this compound has significant anticancer potential. For example, it has been evaluated against multiple cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell growth.

Cell Line IC50 (µM) Effect Observed
MDA-MB-231 (breast)10.0Induction of apoptosis
HepG2 (liver)26.0Growth inhibition
A549 (lung)42.30Cytotoxic effects observed

These results suggest that the compound could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory and antimicrobial properties. It has shown effectiveness in reducing inflammation markers and inhibiting the growth of various microbial strains .

Structural Comparisons

The unique structure of this compound contributes to its biological activity. A comparative analysis with structurally similar compounds highlights its distinct features:

Compound Name Structural Features Unique Aspects
Ethyl 3-amino-5-benzyl-1-methyl-1H-pyrazole-4-carboxylateEthyl group instead of benzylDifferent carboxylate position
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylateLacks the benzyl substituentSimpler structure affecting reactivity
Benzyl 3-amino-4-methyl-1H-pyrazole-5-carboxylateMethyl group at position fourVariation in methyl positioning affecting properties

This table illustrates how the specific combination of functional groups in this compound enhances its biological activities compared to other compounds.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Kinase Inhibition : A study demonstrated that derivatives of this compound selectively inhibited CDK16 with an EC50 value as low as 33 nM, indicating strong potential for targeted cancer therapies .
  • Apoptosis Induction : Research indicated that treatment with this compound led to morphological changes in cancer cells and increased caspase activity, confirming its role as an apoptosis inducer .
  • Microtubule Destabilization : In vitro assays showed that certain derivatives could destabilize microtubules at concentrations around 20 µM, suggesting a mechanism for their anticancer effects through disruption of mitotic processes .

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 60–80°C during benzylation to balance reaction rate and by-product formation.
  • Stoichiometry : Use a 1:1.2 molar ratio of pyrazole intermediate to benzyl halide.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity .

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl group at N1, amino at C3) and purity. Key signals include the carboxylate ester (δ ~165 ppm in ¹³C) and aromatic protons (δ 7.2–7.4 ppm in ¹H) .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and hydrogen-bonding networks. For example, the benzyl group’s spatial orientation can be validated against calculated torsion angles .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced: How can researchers mitigate challenges in achieving high regioselectivity during pyrazole ring formation?

Answer:
Regioselectivity issues arise from competing pathways in cyclocondensation. Solutions include:

  • Substituent-directed synthesis : Electron-withdrawing groups (e.g., esters) at specific positions guide ring closure.
  • Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 6–8 hours) and improves yield by minimizing side reactions.
  • Catalytic additives : Using acetic acid or p-TsOH enhances protonation of intermediates, favoring the desired regioisomer .

Advanced: What experimental approaches resolve discrepancies in reported biological activity data for this compound?

Answer:
Contradictions in activity data (e.g., IC₅₀ variations) are addressed through:

  • Standardized assays : Replicate studies under identical conditions (e.g., cell line: HEK-293, concentration range: 1–100 µM).
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements.
  • Computational validation : Molecular docking (AutoDock Vina) evaluates binding modes to targets like kinase enzymes, reconciling activity differences with structural variations .

Advanced: How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Answer:
Methodology :

Derivative synthesis : Systematically modify the benzyl (e.g., para-fluoro substitution) or amino group (e.g., acetylation).

Biological testing : Screen derivatives against target proteins (e.g., COX-2, EGFR) using fluorescence polarization or SPR assays.

QSAR modeling : Correlate substituent parameters (Hammett σ, LogP) with activity via multivariate regression.

Example : Replacing the benzyl group with a 4-fluorobenzyl moiety increased COX-2 inhibition by 40%, attributed to enhanced hydrophobic interactions .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets.
  • Knockout models : CRISPR-Cas9 gene editing of suspected targets (e.g., kinases) in cell lines to assess activity loss.
  • Metabolomics : Track downstream metabolic changes (e.g., ATP depletion) via LC-MS to infer pathway modulation .

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